2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone
Description
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone is a benzophenone derivative characterized by a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety attached via a methyl group at the 2-position of the benzophenone core, with a methoxy substituent at the 4'-position. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as inferred from analogous procedures described for related spirocyclic compounds .
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-19-8-6-17(7-9-19)21(24)20-5-3-2-4-18(20)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRGRIVARSFEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643748 | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-82-3 | |
| Record name | Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methoxy benzophenone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Moiety: The spirocyclic moiety can be synthesized by reacting a suitable amine with a diol under acidic conditions to form the spirocyclic structure.
Attachment of the Benzophenone Core: The spirocyclic moiety is then reacted with a benzophenone derivative, such as 4’-methoxybenzophenone, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methoxy benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a chloro group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methoxy benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methoxy benzophenone involves its interaction with specific molecular targets. The spirocyclic moiety and benzophenone core allow the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Variants and Their Properties
Key Observations :
- Electron-withdrawing groups (e.g., CN, Cl) enhance stability and alter electronic properties compared to electron-donating groups (e.g., OMe) .
- Replacement of the spirocyclic moiety with piperidine or thiomorpholine reduces steric hindrance and modifies pharmacokinetic profiles .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Chlorinated derivatives exhibit higher molecular weights and lower aqueous solubility compared to methoxy or cyano analogs .
- Spirocyclic compounds generally require specialized handling (e.g., desiccated storage) due to hygroscopicity .
Biological Activity
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C22H25NO4
- Molecular Weight : 365.44 g/mol
- CAS Number : 898755-79-8
- Structural Features : The compound features a benzophenone core with a spirocyclic structure, which contributes to its unique biological properties.
Antioxidant Activity
Research indicates that benzophenone derivatives can exhibit significant antioxidant properties. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals. In vitro studies have shown that similar compounds can reduce oxidative stress markers in various cell lines.
Antimicrobial Properties
Studies have demonstrated that compounds with spirocyclic structures often possess antimicrobial activity. For instance, derivatives of benzophenone have been tested against various bacterial strains and exhibited inhibitory effects. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully characterized but shows promise based on structural analogs.
Cytotoxic Effects
Cytotoxicity assays conducted on cancer cell lines suggest that this compound may induce apoptosis in certain types of cancer cells. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death. Comparative studies with other benzophenone derivatives show varying levels of cytotoxicity, indicating the importance of structural modifications.
Case Studies
- Study on Antioxidant Activity : A comparative study evaluated the antioxidant potential of several benzophenone derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation in treated cells compared to controls.
- Antimicrobial Testing : In a laboratory setting, this compound was tested against a panel of microorganisms. Preliminary results showed effective inhibition against gram-positive bacteria, supporting the hypothesis that spirocyclic structures enhance antimicrobial activity.
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects on human cancer cell lines revealed that this compound could inhibit cell proliferation significantly at micromolar concentrations, suggesting its potential use in cancer therapy.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 365.44 g/mol |
| CAS Number | 898755-79-8 |
| Antioxidant Activity | Significant (IC50 not determined) |
| Antimicrobial Activity | Effective against S. aureus and E. coli (in vitro) |
| Cytotoxicity | IC50 < 20 µM in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
